molecular formula C17H25N5O B6120022 3-Cyclobutyl-5-[[1-(2-methoxyethyl)imidazol-2-yl]methyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine

3-Cyclobutyl-5-[[1-(2-methoxyethyl)imidazol-2-yl]methyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine

Cat. No.: B6120022
M. Wt: 315.4 g/mol
InChI Key: PDDGWVPERCVXNK-UHFFFAOYSA-N
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Description

3-Cyclobutyl-5-[[1-(2-methoxyethyl)imidazol-2-yl]methyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a cyclobutyl group, an imidazole ring, and a tetrahydropyrazolo[4,3-c]pyridine core. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

The synthesis of 3-Cyclobutyl-5-[[1-(2-methoxyethyl)imidazol-2-yl]methyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine involves multiple steps, each requiring specific reaction conditions and reagentsKey reagents used in these steps include cyclobutyl bromide, 2-methoxyethylamine, and various catalysts to facilitate the formation of the desired bonds .

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures while ensuring the reactions are efficient and cost-effective. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

3-Cyclobutyl-5-[[1-(2-methoxyethyl)imidazol-2-yl]methyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the imidazole or cyclobutyl rings are replaced with other groups. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

3-Cyclobutyl-5-[[1-(2-methoxyethyl)imidazol-2-yl]methyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, allowing researchers to create more complex molecules for various applications.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions, such as enzyme inhibition or receptor binding.

    Medicine: Potential medicinal applications include the development of new drugs targeting specific pathways or diseases. .

Mechanism of Action

The mechanism of action of 3-Cyclobutyl-5-[[1-(2-methoxyethyl)imidazol-2-yl]methyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and other interactions, while the cyclobutyl group may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 3-Cyclobutyl-5-[[1-(2-methoxyethyl)imidazol-2-yl]methyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine include other imidazole-containing molecules and pyrazolo[4,3-c]pyridine derivatives. These compounds share structural similarities but may differ in their functional groups or substituents, leading to variations in their chemical and biological properties. Examples of similar compounds include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

3-cyclobutyl-5-[[1-(2-methoxyethyl)imidazol-2-yl]methyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O/c1-23-10-9-22-8-6-18-16(22)12-21-7-5-15-14(11-21)17(20-19-15)13-3-2-4-13/h6,8,13H,2-5,7,9-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDDGWVPERCVXNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=CN=C1CN2CCC3=C(C2)C(=NN3)C4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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